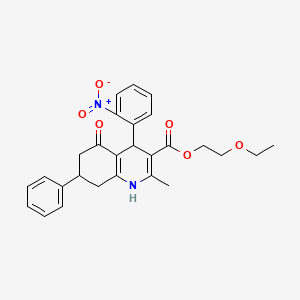

2-Ethoxyethyl 2-methyl-4-(2-nitrophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

This compound belongs to the hexahydroquinoline (HHQ) family, characterized by a fused bicyclic structure with a partially hydrogenated quinoline core. The 2-ethoxyethyl ester group at position 3, a 2-nitrophenyl substituent at position 4, and a phenyl group at position 7 define its structural uniqueness. These features influence its physicochemical properties, such as solubility, crystallinity, and biological interactions.

Properties

IUPAC Name |

2-ethoxyethyl 2-methyl-4-(2-nitrophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O6/c1-3-34-13-14-35-27(31)24-17(2)28-21-15-19(18-9-5-4-6-10-18)16-23(30)26(21)25(24)20-11-7-8-12-22(20)29(32)33/h4-12,19,25,28H,3,13-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCJIWUJHOJBOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3[N+](=O)[O-])C(=O)CC(C2)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50386528 | |

| Record name | ST50009278 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50386528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5726-93-2 | |

| Record name | ST50009278 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50386528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxyethyl 2-methyl-4-(2-nitrophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the Hantzsch reaction, which is a multi-component reaction used to synthesize dihydropyridines and hexahydroquinolines. The reaction involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a suitable solvent and catalyst. The reaction conditions often include refluxing the mixture at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl 2-methyl-4-(2-nitrophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The ethoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to the formation of various alkyl or aryl substituted products.

Scientific Research Applications

2-Ethoxyethyl 2-methyl-4-(2-nitrophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in the treatment of diseases such as cancer and bacterial infections.

Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Ethoxyethyl 2-methyl-4-(2-nitrophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, the nitrophenyl group can participate in redox reactions, affecting cellular oxidative stress levels. The quinoline core can interact with DNA or proteins, influencing cellular functions and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to HHQ derivatives with variations in ester groups, aryl substituents, and nitro group positions. Key comparisons include:

Structural Modifications and Physicochemical Properties

Ester Group Impact :

- The 2-ethoxyethyl group in the target compound likely enhances solubility in polar solvents compared to octadecyl (9b, 10b) but may reduce crystallinity, as longer alkyl chains (e.g., octadecyl) form more ordered crystals with higher melting points .

- Pyridin-3-yl methyl esters (B4, B8) may improve binding to aromatic pockets in biological targets due to π-π interactions, whereas ethoxyethyl esters could favor membrane permeability .

- Positional isomerism (2-nitro vs. 3-nitro in 9b vs. 10b) affects steric hindrance and dipole moments, influencing crystal packing and intermolecular interactions .

Crystallographic and Computational Insights

- Crystal Packing : Ethyl and octadecyl esters () form hydrogen-bonded chains (N–H⋯O), stabilizing crystal lattices. The target compound’s ethoxyethyl group may introduce disorder, as seen in ethyl-substituted analogs with split conformations .

- Computational Validation : IR and NMR data () confirm functional groups in similar compounds. Theoretical calculations (e.g., DFT) could predict the target compound’s electronic profile and reactivity .

Biological Activity

2-Ethoxyethyl 2-methyl-4-(2-nitrophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the hexahydroquinoline class. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups contributes to its pharmacological properties.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- IUPAC Name : 2-Ethoxyethyl 2-methyl-4-(2-nitrophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

- Molecular Formula : C26H29N3O5

- Molecular Weight : 463.52 g/mol

This compound features a nitrophenyl group and an ethoxyethyl substituent which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways. For instance, it may interact with cyclooxygenase (COX) enzymes leading to reduced prostaglandin synthesis.

- Cell Signaling Pathways : It potentially modulates signaling pathways related to cell proliferation and apoptosis, impacting cancer cell lines.

- Antimicrobial Activity : Preliminary studies indicate that derivatives of hexahydroquinoline compounds exhibit significant antibacterial and antifungal properties.

Biological Activity Data

A summary of biological activities and findings related to this compound is presented in the table below:

Case Studies and Research Findings

- Anti-inflammatory Effects : A study evaluated the anti-inflammatory potential of quinoline derivatives similar to the target compound. The results indicated a significant reduction in nitric oxide production in LPS-stimulated macrophages, suggesting effective modulation of inflammatory responses through COX inhibition .

- Cytotoxicity Against Cancer Cells : Research involving various quinoline derivatives demonstrated that certain compounds exhibited cytotoxic effects against breast cancer cell lines (MCF-7). The structure–activity relationship (SAR) analysis highlighted that modifications on the quinoline ring could enhance cytotoxicity .

- Antibacterial Activity : A comparative study on various hexahydroquinolines showed promising antibacterial activity against Gram-positive bacteria. The presence of the nitrophenyl group was crucial for this activity.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis of hexahydroquinoline derivatives typically involves multi-step condensation and cyclization reactions. A common approach includes:

- Step 1 : Condensation of a substituted benzaldehyde (e.g., 2-nitrobenzaldehyde) with a β-ketoester (e.g., ethyl acetoacetate) and an amine (e.g., ammonium acetate) under acidic conditions to form an enamine intermediate .

- Step 2 : Cyclization via Hantzsch-like reactions, often catalyzed by Lewis acids (e.g., ZnCl₂) or under microwave irradiation to enhance reaction efficiency .

- Optimization : Temperature control (80–120°C) and solvent selection (e.g., ethanol or acetonitrile) significantly affect yield. Pilot studies using Design of Experiments (DoE) can identify optimal molar ratios and reaction times .

Basic: Which spectroscopic and crystallographic methods are critical for structural confirmation?

Key techniques include:

| Method | Application |

|---|---|

| ¹H/¹³C NMR | Assigns proton environments (e.g., aromatic, methyl groups) and carbon backbone . |

| Mass Spectrometry (MS) | Confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns . |

| X-ray Crystallography | Resolves stereochemistry and bond angles (e.g., cyclohexenone ring conformation) . |

| For complex cases, 2D NMR (COSY, HSQC) is used to resolve overlapping signals . |

Advanced: How can conflicting spectroscopic data (e.g., NMR peak splitting) be resolved?

Contradictions often arise from dynamic conformational changes or impurities. Strategies include:

- Variable Temperature NMR : Identifies rotational barriers in substituents (e.g., ethoxyethyl groups) by observing coalescence of split peaks at elevated temperatures .

- Cross-validation with IR Spectroscopy : Confirms functional groups (e.g., carbonyl at ~1700 cm⁻¹) to rule out misassignments .

- High-Resolution MS : Differentiates isobaric impurities by exact mass analysis .

Advanced: What strategies enhance the compound’s pharmacological potential through structural modification?

- Substituent Engineering : Introducing electron-withdrawing groups (e.g., nitro) at the 4-position enhances interactions with enzyme active sites .

- Derivatization : Replacing the ethoxyethyl group with phenoxyethyl moieties improves solubility and bioavailability, as seen in analogs with CLogP values <3.5 .

- In Silico Screening : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like cyclooxygenase-2 or antimicrobial enzymes .

Basic: What are the key functional groups influencing reactivity and stability?

- Nitro Group (2-Nitrophenyl) : Participates in redox reactions and may act as a hydrogen-bond acceptor in biological systems .

- Ethoxyethyl Ester : Hydrolyzes under basic conditions; stability studies in PBS (pH 7.4) are recommended for drug development .

- Cyclohexenone Core : Prone to keto-enol tautomerism, affecting reactivity in alkylation or Michael addition reactions .

Advanced: How can computational modeling address gaps in mechanistic understanding?

- DFT Calculations : Predict thermodynamic stability of tautomers (e.g., keto vs. enol forms) using Gaussian09 with B3LYP/6-31G(d) basis sets .

- Molecular Dynamics (MD) : Simulates conformational flexibility in aqueous environments, critical for understanding membrane permeability .

Basic: What safety protocols are recommended for handling this compound?

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the ester group .

- PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure, as analogs have shown mild irritancy in vitro .

Advanced: How to design analogs to mitigate metabolic instability?

- Isotope Labeling : Incorporate deuterium at labile positions (e.g., α to carbonyl) to slow hepatic metabolism .

- Prodrug Strategies : Replace the ester with amide linkages, which exhibit longer half-lives in microsomal assays .

Advanced: What crystallographic challenges arise during polymorph screening?

- Disorder in Flexible Chains : Ethoxyethyl groups often require anisotropic refinement in SHELXL .

- Twinning : Common in monoclinic crystals; resolve using TWINABS or by adjusting crystallization solvents (e.g., DMSO/water mixtures) .

Basic: How is the compound’s purity validated for pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.